1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE
Overview
Description
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings and a piperazine ring, which are linked through sulfonyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE typically involves multiple steps, starting with the preparation of the individual pyrazole and piperazine components. The pyrazole rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the pyrazole rings are linked via sulfonyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl groups play a crucial role in binding to these targets, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,3-DIMETHYL-1H-PYRAZOL-4-YL SULFONE
- 3,5-DIMETHYL-1H-PYRAZOL-4-YL SULFONE
- 1,5-DIMETHYL-1H-PYRAZOL-4-YL PIPERAZINE
Uniqueness
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE is unique due to its dual pyrazole rings linked through sulfonyl groups, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4S2/c1-10-14(11(2)17-16-10)26(23,24)20-7-5-19(6-8-20)25(21,22)13-9-15-18(4)12(13)3/h9H,5-8H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNNAPXCLCMQMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(N(N=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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